3-Bromo-5-(propan-2-yloxy)aniline hydrochloride
CAS No.: 1376298-90-6
Cat. No.: VC5844607
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1376298-90-6 |
|---|---|
| Molecular Formula | C9H13BrClNO |
| Molecular Weight | 266.56 |
| IUPAC Name | 3-bromo-5-propan-2-yloxyaniline;hydrochloride |
| Standard InChI | InChI=1S/C9H12BrNO.ClH/c1-6(2)12-9-4-7(10)3-8(11)5-9;/h3-6H,11H2,1-2H3;1H |
| Standard InChI Key | OFCVPHCAUKIVHD-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC(=CC(=C1)N)Br.Cl |
Introduction
Structural and Chemical Identity
3-Bromo-5-(propan-2-yloxy)aniline hydrochloride belongs to the class of substituted anilines, where the aromatic ring is functionalized with both bromine and alkoxy groups. The hydrochloride salt form enhances its stability and solubility in polar solvents, a critical factor in synthetic applications. The IUPAC name, 3-bromo-5-propan-2-yloxyaniline hydrochloride, reflects its substitution pattern and salt formation .
Key Structural Features:
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Bromine Atom: Positioned at the 3-position, bromine introduces steric hindrance and electronic effects, directing electrophilic substitution reactions to specific ring positions.
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Propan-2-yloxy Group: The isopropoxy group at the 5-position contributes to the compound’s lipophilicity, influencing its interaction with biological targets or organic matrices.
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Hydrochloride Salt: The protonated amine group () increases water solubility compared to the free base form.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.56 g/mol |
| CAS Number | 1376298-90-6 |
| IUPAC Name | 3-bromo-5-propan-2-yloxyaniline hydrochloride |
| SMILES | CC(C)OC1=CC(=CC(=C1)N)Br.Cl |
| InChIKey | OFCVPHCAUKIVHD-UHFFFAOYSA-N |
| Solubility | Not publicly disclosed |
Synthesis and Preparation
The synthesis of 3-bromo-5-(propan-2-yloxy)aniline hydrochloride typically involves sequential functionalization of aniline derivatives. While detailed protocols are proprietary, generalized routes can be inferred from analogous compounds:
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Nitration and Bromination: Starting with 3-bromo-5-nitrophenol, nucleophilic aromatic substitution introduces the isopropoxy group. Subsequent reduction of the nitro group to an amine yields the free base.
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Salt Formation: Treatment of the free base with hydrochloric acid under controlled conditions produces the hydrochloride salt, as shown in the reaction:
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Challenges in synthesis include regioselectivity during bromination and purification of the hydrochloride salt. Industrial-scale production likely employs column chromatography or recrystallization for isolation.
Physicochemical Characterization
The compound’s properties are critical for its handling and application in research:
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Spectroscopic Data:
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Thermal Stability: Hydrochloride salts of aromatic amines generally decompose at temperatures above 200°C, though specific data for this compound remain unpublished.
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride | E. coli | Under investigation |
| 3-Bromo-4-methylaniline hydrochloride | S. aureus | 32 |
| 3-Fluoro-5-isopropoxyaniline | P. aeruginosa | 64 |
Comparative Analysis with Structural Analogs
Substituting the bromine atom with other halogens alters physicochemical and biological properties:
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3-Fluoro-5-(propan-2-yloxy)aniline (CAS No. 80752814): The fluorine analog exhibits reduced molecular weight (229.2 g/mol) and higher electronegativity, favoring different reaction pathways in Suzuki couplings .
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3-Chloro-5-isopropoxyaniline: Chlorine’s smaller atomic radius increases solubility in nonpolar solvents, broadening utility in organometallic synthesis .
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